molecular formula C20H23N3O3S2 B11004961 N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide

Cat. No.: B11004961
M. Wt: 417.5 g/mol
InChI Key: UPCZDANFZRSNLQ-UHFFFAOYSA-N
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Description

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of various functional groups, such as hydroxyl, methoxy, and sulfanyl, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Hydroxyl and Methoxy Groups: These functional groups can be introduced via nucleophilic substitution reactions using suitable reagents like methanol and hydroxylamine.

    Attachment of the Sulfanyl Group: This step involves the reaction of a thiol compound with a suitable electrophile to form the sulfanyl linkage.

    Final Coupling with 2-Methoxybenzamide: The final step involves the coupling of the intermediate with 2-methoxybenzamide under conditions such as peptide coupling reagents or through direct amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield alcohols or amines.

Scientific Research Applications

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could act as a kinase inhibitor, modulating signaling pathways that control cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tiquizium Bromide: A thiophene derivative used as an antispasmodic.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene core.

Uniqueness

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives.

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-methoxy-N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]benzamide

InChI

InChI=1S/C20H23N3O3S2/c1-12(2)16-10-14-19(25)22-17(23-20(14)28-16)11-27-9-8-21-18(24)13-6-4-5-7-15(13)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24)(H,22,23,25)

InChI Key

UPCZDANFZRSNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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